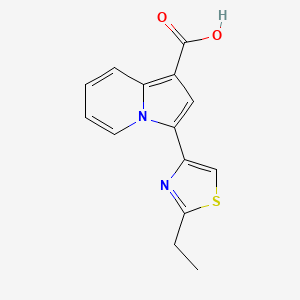![molecular formula C12H22N2O3 B8110908 N,N-dimethyl-2-(((3aR,5R,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)methoxy)acetamide](/img/structure/B8110908.png)
N,N-dimethyl-2-(((3aR,5R,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)methoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-(((3aR,5R,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)methoxy)acetamide is an organic compound that exhibits notable biological and chemical properties. Known for its unique structure, this compound has found applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. The molecule's distinctive octahydropyrano[3,2-b]pyrrole framework adds to its relevance in synthetic and applied chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(((3aR,5R,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)methoxy)acetamide typically involves multiple steps, starting with the preparation of the pyrano[3,2-b]pyrrole core. The key steps include:
Formation of the Pyrrolidine Ring: : This can be achieved via the cyclization of amino alcohols with aldehydes or ketones.
Pyran Ring Closure: : An intramolecular cyclization reaction can be utilized to form the pyran ring, often using acidic or basic conditions to catalyze the reaction.
Acetamide Formation: : Introduction of the acetamide group through acylation, typically involving reagents such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production scales up these synthetic steps, optimizing conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Techniques like continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-2-(((3aR,5R,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)methoxy)acetamide can undergo various chemical transformations, including:
Oxidation: : Using agents like potassium permanganate or hydrogen peroxide.
Reduction: : Commonly with sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions are facilitated by reagents such as halogens, thiols, and amines.
Common Reagents and Conditions
Oxidation: : Mild conditions with a catalytic amount of oxidants to prevent over-oxidation.
Reduction: : Anhydrous conditions to avoid unwanted hydrolysis.
Substitution: : Solvent choices like dichloromethane or acetonitrile, often under an inert atmosphere.
Major Products
The major products from these reactions depend on the specific conditions and reagents used, but typically include derivatives with modified functional groups while retaining the core structure.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-(((3aR,5R,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)methoxy)acetamide has several scientific applications:
Chemistry: : As a versatile intermediate in organic synthesis, it aids in the construction of complex molecular architectures.
Biology: : It shows potential as a biological probe for studying cellular processes due to its structural features.
Medicine: : Investigated for its pharmacological activities, including potential anti-inflammatory and anti-cancer properties.
Industry: : Used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pathways can include modulation of signaling cascades, inhibition or activation of specific enzymes, and altering gene expression. Detailed studies are necessary to fully elucidate these mechanisms.
Comparación Con Compuestos Similares
Comparison with other structurally related compounds, such as analogs with variations in the pyrano or pyrrole rings, highlights the uniqueness of N,N-dimethyl-2-(((3aR,5R,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)methoxy)acetamide. The specific substituents and configuration confer distinct reactivity and biological activity.
Similar Compounds
Pyrano[3,2-b]pyrrole derivatives
Acetamide analogs with different substituents
N-methylated heterocyclic compounds
Propiedades
IUPAC Name |
2-[[(3aR,5R,7aR)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-5-yl]methoxy]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-14(2)12(15)8-16-7-9-3-4-10-11(17-9)5-6-13-10/h9-11,13H,3-8H2,1-2H3/t9-,10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPYBNRAZHKGSH-GMTAPVOTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COCC1CCC2C(O1)CCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)COC[C@H]1CC[C@@H]2[C@H](O1)CCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(Pyridin-4-Yl)-2,3-Dihydrospiro[Indene-1,4'-Piperidine]](/img/structure/B8110831.png)
![rel-(3aS,6aS)-1-((6-methylpyridin-2-yl)methyl)hexahydropyrrolo[3,2-b]pyrrol-2(1H)-one](/img/structure/B8110837.png)
![2-(Cyclopropylmethyl)-4-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B8110849.png)
![Rel-((3S,4As,8Ar)-Octahydro-2H-Pyrano[3,2-C]Pyridin-3-Yl)(Pyrrolidin-1-Yl)Methanone](/img/structure/B8110857.png)
![(2R,3aS,7aS)-2-(3-methyl-1,2,4-oxadiazol-5-yl)octahydrofuro[2,3-c]pyridine](/img/structure/B8110864.png)
![7-(Methoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B8110865.png)

![N-Isopropyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-7-Carboxamide](/img/structure/B8110877.png)
![2-Methyl-3,5-Dihydro-2H-Spiro[Benzo[B][1,4,5]Oxathiazocine-4,4'-Piperidine] 1,1-Dioxide](/img/structure/B8110882.png)
![N-Methyl-N-(Pyridin-2-Ylmethyl)-1-Oxa-2,7-Diazaspiro[4.5]Dec-2-Ene-3-Carboxamide](/img/structure/B8110885.png)
![2-(Thiophen-2-ylmethyl)-2,8-diazaspiro[4.5]decane](/img/structure/B8110896.png)
![7-(Methoxymethyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B8110897.png)
![(2S,3aR,6aR)-N-(2-methoxyethyl)hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide](/img/structure/B8110903.png)
![2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-1-(4-methylpiperazin-1-yl)ethanone](/img/structure/B8110904.png)
